1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a dione moiety. Its structure includes a 4-methoxyphenyl group at position 1 and a 3-(morpholin-4-yl)propyl chain at position 2 (Figure 1). The chromeno-pyrrole framework is notable for its planar aromatic system, which facilitates π-π stacking interactions with biological targets, while the morpholine group enhances solubility and modulates pharmacokinetic properties .
Synthetic Routes:
The compound is typically synthesized via multi-step reactions involving:
Condensation of substituted chromenones with pyrrole derivatives.
Alkylation or nucleophilic substitution to introduce the morpholinylpropyl side chain.
Functionalization of the phenyl ring with methoxy groups using methoxy-containing reagents .
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O5/c1-30-18-9-7-17(8-10-18)22-21-23(28)19-5-2-3-6-20(19)32-24(21)25(29)27(22)12-4-11-26-13-15-31-16-14-26/h2-3,5-10,22H,4,11-16H2,1H3 |
InChI Key |
YVLHXKCFVUQRQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-chromeno[2,3-c]pyrrole-3,9-dione is highlighted through comparisons with analogs (Table 1). Key differences in substituents, electronic effects, and bioactivities are summarized below.
Substituent Variations on the Phenyl Ring
| Compound Name | Substituent at Position 1 | Key Differences | Biological Impact | Reference |
|---|---|---|---|---|
| 7-Fluoro-1-(4-propoxyphenyl) derivative | 4-Propoxyphenyl, 7-Fluoro | Propoxy increases lipophilicity; fluorine enhances electronegativity | Improved antimicrobial activity due to enhanced membrane penetration | |
| 1-(3-Fluorophenyl)-6-methoxy derivative | 3-Fluorophenyl, 6-Methoxy | Fluorine at meta-position alters electronic distribution | Reduced DNA intercalation efficiency compared to para-substituted analogs | |
| 1-(4-Hydroxy-3-methoxyphenyl) derivative | 4-Hydroxy-3-methoxyphenyl | Hydroxy group enables hydrogen bonding | Higher solubility and antioxidant activity |
Key Insight : Para-substituted methoxy groups (as in the target compound) optimize steric and electronic interactions with hydrophobic enzyme pockets, whereas ortho/meta substituents disrupt planarity, reducing binding affinity .
Modifications to the Morpholinylpropyl Side Chain
| Compound Name | Side Chain at Position 2 | Key Differences | Biological Impact | Reference |
|---|---|---|---|---|
| 2-(3-(Dimethylamino)propyl) derivative | Dimethylaminopropyl | Lacks morpholine’s oxygen atom; reduced polarity | Lower solubility and altered kinase inhibition profile | |
| 2-(Furan-2-ylmethyl) derivative | Furan-2-ylmethyl | Aromatic furan introduces rigidity | Enhanced fluorescence but reduced metabolic stability | |
| 2-(4-Methylpyridin-2-yl) derivative | 4-Methylpyridin-2-yl | Pyridine ring increases basicity | Improved interaction with heme-containing enzymes |
Key Insight : The morpholinylpropyl group balances hydrophilicity and flexibility, enabling both target engagement and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Core Structure Modifications
Key Insight: The chromeno[2,3-c]pyrrole-dione core is critical for dual functionality: the pyrrole enables π-stacking, while the dione participates in redox reactions .
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